molecular formula C13H14O B1412957 1-(Cyclopentyloxy)-4-ethynylbenzene CAS No. 1395039-84-5

1-(Cyclopentyloxy)-4-ethynylbenzene

Cat. No. B1412957
M. Wt: 186.25 g/mol
InChI Key: PHIQMKNKDWSPLC-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-4-ethynylbenzene (abbreviated as COEB) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. COEB belongs to the family of alkynyl-ether derivatives, which are known for their diverse biological and pharmacological activities.

Scientific Research Applications

Ruthenium-Catalyzed Cyclization

  • Study : Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes via a 1,5-hydrogen shift of ruthenium-vinylidene intermediates
  • Insight : This research discusses catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives, forming 1-substituted-1H-indene and 1-indanone products, which could be relevant to the study of 1-(Cyclopentyloxy)-4-ethynylbenzene (Odedra, Datta, & Liu, 2007).
  • Study : Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction
  • Insight : This study demonstrates the palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives, potentially relevant for the synthesis and functionalization of 1-(Cyclopentyloxy)-4-ethynylbenzene (Hu et al., 2018).
  • Study : Synthesis and Characterization of 1,3,5-Tri(p-chlorophenyl)benzene
  • Insight : This research involves the cyclotrimerization of p-chloro-ethynylbenzene to produce 1,3,5-Tri(p-chlorophenyl)benzene, providing insights into reactions that might be applicable to 1-(Cyclopentyloxy)-4-ethynylbenzene (Li-ming, 2008).
  • Study : Platinum and ruthenium chloride-catalyzed cycloisomerization of 1-alkyl-2-ethynylbenzenes
  • Insight : This study explores cycloisomerization of 1-alkyl-2-ethynylbenzenes, which could be relevant for understanding the behavior of similar compounds like 1-(Cyclopentyloxy)-4-ethynylbenzene (Tobisu, Nakai, & Chatani, 2009).
  • Study : Designing of Push-Pull Chromophores with Tunable Electronic and Luminescent Properties using Urea as Electron Donor
  • Insight : The study focuses on urea-functionalized 4-ethynylbenzenes, leading to the creation of 1,1,4,4-tetracyanobuta-1,3-dienes based push-pull chromophores, potentially relevant to the modification of 1-(Cyclopentyloxy)-4-ethynylbenzene (Dar et al., 2019).
  • Study : Crystal engineering with p-substituted 4-ethynylbenzenes using the C–H⋯O supramolecular synthon
  • Insight : This research discusses the crystal structures of para-substituted ethynylbenzene derivatives, which is crucial for understanding the crystal engineering aspects of 1-(Cyclopentyloxy)-4-ethynylbenzene (Dai et al., 2004).
  • Study : Microwave-assisted photooxidation of sulfoxidesThese studies highlight the versatility of ethynylbenzene derivatives in catalysis, synthesis, crystal engineering, and photochemical applications, which can be extended to understanding the applications of 1-(Cyclopentyloxy)-4-ethynylbenzene in scientific research.
  • Insight : This study explores the use of ethynylbenzene as a photosensitizer in microwave-assisted photoreaction, which could be a novel application area for 1-(Cyclopentyloxy)-4-ethynylbenzene (Matsukawa et al., 2021).

Safety And Hazards

Safety and hazard information is crucial for handling and working with chemical compounds. Unfortunately, specific safety and hazard information for “1-(Cyclopentyloxy)-4-ethynylbenzene” is not available .

properties

IUPAC Name

1-cyclopentyloxy-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-11-7-9-13(10-8-11)14-12-5-3-4-6-12/h1,7-10,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQMKNKDWSPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopentyloxy)-4-ethynylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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